Methyl 5-aminobenzofuran-2-carboxylate
Overview
Description
Methyl 5-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H9NO3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-aminobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 5-aminobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of methyl 5-aminobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may act on pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminobenzofuran-2-carboxylate
- Ethyl 5-nitrobenzofuran-2-carboxylate
- 5-Aminobenzofuran-2-carboxylic acid
Uniqueness
Methyl 5-aminobenzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Biological Activity
Methyl 5-aminobenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, including data tables and case studies, to provide an authoritative overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is derived from the benzofuran scaffold, which is known for its diverse biological properties. The synthesis typically involves the reduction of nitro derivatives or the condensation of benzofuran carboxylic acids with amines. For instance, one synthetic route involves the nitration of salicylaldehyde followed by a series of reactions to yield the final product with high purity and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds containing the benzofuran moiety exhibit notable cytotoxicity against various cancer cell lines:
- HeLa Cells : IC50 = 0.03 μM
- MCF-7 Breast Cancer Cells : IC50 = 12.3 μM
- SGC-7901 Gastric Cancer Cells : IC50 = 6.17 μM
These findings suggest that this compound could be effective in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory and Antimicrobial Activities
Benzofuran derivatives, including this compound, have also shown anti-inflammatory and antimicrobial properties. A study reported that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases . Additionally, they have demonstrated effectiveness against various bacterial strains, suggesting their utility as antimicrobial agents.
Data Table: Biological Activities of this compound
Activity Type | Cell Line/Pathogen | IC50/Effectiveness |
---|---|---|
Anticancer | HeLa | 0.03 μM |
MCF-7 | 12.3 μM | |
SGC-7901 | 6.17 μM | |
Anti-inflammatory | In vitro models | Significant inhibition |
Antimicrobial | Various bacterial strains | Effective inhibition |
Case Studies
- Study on Anticancer Activity : A recent investigation into the antiproliferative effects of this compound revealed that it significantly inhibits cell growth in U87 glioblastoma cells, outperforming traditional chemotherapeutics like temozolomide (TMZ). This study emphasizes the compound's potential as a novel therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : Another study assessed the antibacterial properties of benzofuran derivatives, including this compound. The results indicated strong activity against Gram-positive bacteria, suggesting a promising role in developing new antibiotics .
Properties
IUPAC Name |
methyl 5-amino-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLMSIUDBMURHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445677 | |
Record name | Methyl 5-aminobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-29-3 | |
Record name | Methyl 5-aminobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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